Cas no 1157125-98-8 (3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine)

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated amine derivative featuring a pyrazole moiety, offering unique reactivity and structural versatility in synthetic chemistry. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The pyrazole ring provides a heterocyclic scaffold for further functionalization, enabling the development of biologically active compounds. This compound is particularly useful as a building block in medicinal chemistry, where its trifluoromethyl and amine groups can contribute to improved binding affinity and pharmacokinetic properties. Its well-defined structure and synthetic accessibility make it a practical intermediate for research and industrial applications.
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine structure
1157125-98-8 structure
Product name:3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
CAS No:1157125-98-8
MF:C6H8F3N3
Molecular Weight:179.1430311203
MDL:MFCD12047168
CID:5238171
PubChem ID:43752771

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
    • 1H-Pyrazole-1-ethanamine, β-(trifluoromethyl)-
    • MDL: MFCD12047168
    • インチ: 1S/C6H8F3N3/c7-6(8,9)5(4-10)12-3-1-2-11-12/h1-3,5H,4,10H2
    • InChIKey: LOJZGVKHBJWXMS-UHFFFAOYSA-N
    • SMILES: FC(C(CN)N1C=CC=N1)(F)F

計算された属性

  • 精确分子量: 179.067
  • 同位素质量: 179.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8
  • XLogP3: 0.4

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-313193-5.0g
3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
1157125-98-8
5.0g
$2981.0 2023-02-26
Enamine
EN300-313193-0.1g
3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
1157125-98-8
0.1g
$904.0 2023-09-05
Enamine
EN300-313193-2.5g
3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
1157125-98-8
2.5g
$2014.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356429-250mg
3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine
1157125-98-8 95%
250mg
¥20433.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356429-100mg
3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine
1157125-98-8 95%
100mg
¥24408.00 2024-08-09
Enamine
EN300-313193-0.5g
3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
1157125-98-8
0.5g
$987.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356429-50mg
3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine
1157125-98-8 95%
50mg
¥21772.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356429-500mg
3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine
1157125-98-8 95%
500mg
¥21314.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356429-1g
3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine
1157125-98-8 95%
1g
¥24026.00 2024-08-09
Enamine
EN300-313193-0.05g
3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine
1157125-98-8
0.05g
$864.0 2023-09-05

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 関連文献

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amineに関する追加情報

Introduction to 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine (CAS No. 1157125-98-8)

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated heterocyclic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1157125-98-8, belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and development. The presence of both fluorine atoms and a pyrazole ring in its molecular structure contributes to its distinctive chemical behavior and potential therapeutic applications.

The compound's molecular formula is C₈H₈F₃N₃, reflecting its composition of carbon, hydrogen, fluorine, and nitrogen atoms. The trifluoromethyl group at the 3-position of the propanamine backbone enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the pyrazole moiety introduces a nitrogen-rich heterocycle that is known to interact favorably with biological targets such as enzymes and receptors.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in developing novel therapeutics. The introduction of fluorine atoms into organic molecules can modulate their pharmacokinetic properties, including bioavailability, metabolic clearance, and binding affinity. In the case of 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution within the molecule, thereby affecting its reactivity and interaction with biological systems.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The pyrazole ring is a well-documented pharmacophore that appears in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. By incorporating this motif into 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine, researchers can leverage its structural advantages to design molecules with enhanced binding affinity and selectivity.

Current research in this area has demonstrated that derivatives of pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, studies have shown that certain pyrazole amides can inhibit key enzymes involved in cancer cell proliferation and survival. Given these findings, 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine may serve as a precursor for developing novel agents targeting these pathways.

The synthesis of 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to form the pyrazole ring. The use of fluorinated reagents and catalysts is often necessary to achieve the desired regioselectivity and stereoselectivity.

In terms of applications, this compound has shown promise in preclinical studies as a lead compound for further development. Its unique combination of structural features makes it suitable for exploring various therapeutic modalities. For example, modifications to the trifluoromethyl group could enhance its solubility or improve its interaction with target proteins. Similarly, variations in the pyrazole ring could fine-tune its biological activity.

The growing interest in fluorinated pharmaceuticals underscores the need for robust synthetic methodologies and analytical techniques to study these compounds effectively. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for characterizing the structure and conformational properties of 3,3,3-Trifluoro-2-(1H-pyrazol-1-y)propanamidine (CAS No. 1157125988). These tools provide critical insights into how structural modifications influence biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between C₈H₈F₃N₃ derivatives and their biological targets. By employing techniques such as docking simulations and quantum mechanical calculations, researchers can predict binding affinities and identify key residues involved in molecular recognition. This information guides rational drug design efforts aimed at optimizing potency and selectivity.

The future prospects for C₈H₈F₃N₃ are bright given its versatility as a pharmacological scaffold. Ongoing research efforts are focused on expanding its chemical space through library synthesis and high-throughput screening campaigns. These initiatives aim to identify novel analogs with improved pharmacokinetic profiles and therapeutic efficacy.

In conclusion,C₈H₈F₃N₃ represents an exciting opportunity for medicinal chemists seeking to develop next-generation therapeutics. Its unique structural features offer a rich foundation for exploring diverse biological activities while leveraging advances in synthetic chemistry and computational biology. As research continues to uncover new applications for this compound,C₈H₈F₃N₃ is poised to play a significant role in shaping the future of drug discovery.

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